molecular formula C9H13N3O B14867075 2-cyclopropyl-5-methoxy-N-methylpyrimidin-4-amine

2-cyclopropyl-5-methoxy-N-methylpyrimidin-4-amine

Cat. No.: B14867075
M. Wt: 179.22 g/mol
InChI Key: PRMXJEDXGBYSDD-UHFFFAOYSA-N
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Description

2-cyclopropyl-5-methoxy-N-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. Pyrimidine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-5-methoxy-N-methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with 5-methoxy-2-methylpyrimidine-4-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-5-methoxy-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-cyclopropyl-5-methoxy-N-methylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-5-methoxy-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-5-(4-methoxyphenyl)-4-methylpyrimidin-2-amine: Similar in structure but with different substituents, leading to varied biological activities.

    2-cyclopropyl-5-methoxy-6-methylpyrimidin-4-ol: Another pyrimidine derivative with a hydroxyl group instead of an amine group.

Uniqueness

2-cyclopropyl-5-methoxy-N-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl and methoxy groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-cyclopropyl-5-methoxy-N-methylpyrimidin-4-amine

InChI

InChI=1S/C9H13N3O/c1-10-9-7(13-2)5-11-8(12-9)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,10,11,12)

InChI Key

PRMXJEDXGBYSDD-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC=C1OC)C2CC2

Origin of Product

United States

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